molecular formula C12H7F4NO B8354886 2-Fluoro-6-(4-trifluoromethylphenoxy)pyridine

2-Fluoro-6-(4-trifluoromethylphenoxy)pyridine

Cat. No. B8354886
M. Wt: 257.18 g/mol
InChI Key: ZSQZNAZQLAGDQL-UHFFFAOYSA-N
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Patent
US06551682B1

Procedure details

A reaction flask was loaded with 4-trifluoromethylphenol (8.4 g), anhydrous potassium carbonate (8.6 g), and DMF (15 ml), followed by stirring at room temperature for 15 minutes. To this mixture, 2,6-difluoropyridine (6.0 g) dissolved in DMF (15 ml) was dropwise added in one hour. Thereafter, the temperature was raised up to 60° C., and the mixture was stirred for six hours. Water was added to the reaction mixture, and extraction was carried out with hexane, followed by addition of magnesium sulfate to the extracted liquid for drying. After filtration to remove magnesium sulfate, hexane was removed by an evaporator to give 2-fluoro-6-(4-trifluoromethylphenoxy)-pyridine (8.0 g).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21](F)[N:20]=1.S([O-])([O-])(=O)=O.[Mg+2]>CN(C=O)C.CCCCCC.O>[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([O:9][C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:8][CH:7]=2)[N:20]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
8.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added in one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the temperature was raised up to 60° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove magnesium sulfate, hexane
CUSTOM
Type
CUSTOM
Details
was removed by an evaporator

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=NC(=CC=C1)OC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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